1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine
Overview
Description
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug development, catalysis, and material synthesis.
Preparation Methods
The synthesis of 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine involves several steps. One common method includes the reaction of benzimidazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods often involve similar reaction schemes but are optimized for efficiency and scalability .
Chemical Reactions Analysis
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a drug candidate due to its unique structure and properties. Additionally, it is used in the industry for catalysis and material synthesis .
Mechanism of Action
The mechanism of action of 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds are known to paralyze parasites, allowing the host body to expel them easily. This action is mediated through the compound’s interaction with the nervous system of the parasites .
Comparison with Similar Compounds
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine can be compared with other similar compounds such as benzimidazole derivatives and other piperazine compounds. What sets it apart is its unique combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. Similar compounds include benzimidazole, piperazine, and their various derivatives .
Properties
IUPAC Name |
2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17/h1-4,14H,5-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJWHPFHPEXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433329 | |
Record name | 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217095-58-4 | |
Record name | 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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